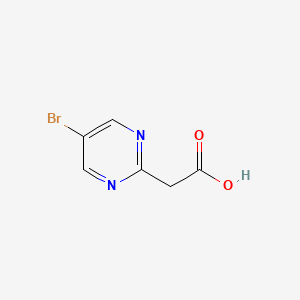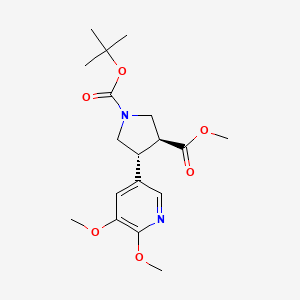![molecular formula C22H20F3NO B1521804 {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1186195-40-3](/img/structure/B1521804.png)
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Vue d'ensemble
Description
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine is a chemical compound with the molecular formula C22H20F3NO . It has a molecular weight of 371.396 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzylamine group with a trifluoromethyl group (-CF3) and a benzyloxy group (-OC6H5) attached to the phenyl rings .
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Agents Synthesis
This compound is utilized in the synthesis of benzimidazole derivatives, which are explored for their potential as anticancer agents . The presence of substituents like the trifluoromethyl group can significantly influence the activity of these compounds against cancer cell lines, making them valuable in the development of new chemotherapy drugs.
Materials Science: Advanced Polymer Synthesis
In materials science, the benzyloxy and trifluoromethyl groups are key in synthesizing advanced polymers. For instance, 4-(Benzyloxy)phenol, a related compound, is used to create phosphine oxide polymers, which have applications in creating high-performance materials .
Organic Chemistry: Suzuki–Miyaura Cross-Coupling
The compound plays a role in Suzuki–Miyaura cross-coupling reactions, a widely applied method for forming carbon–carbon bonds in organic synthesis . The trifluoromethyl group can enhance the reactivity of boron reagents, which are crucial for these coupling reactions.
Pharmacology: Drug Development
In pharmacology, the structural features of this compound, such as the trifluoromethyl group, are important in the structure-activity relationship studies for the development of drugs like KRP-297, which is investigated for the treatment of diabetes mellitus .
Environmental Science: Green Chemistry
The compound’s functional groups are beneficial in green chemistry applications, particularly in reactions that minimize the use of hazardous substances and promote environmental sustainability. For example, the Suzuki–Miyaura coupling, which uses environmentally benign organoboron reagents, is a step towards more sustainable chemical practices .
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO/c23-22(24,25)20-10-6-17(7-11-20)14-26-15-18-8-12-21(13-9-18)27-16-19-4-2-1-3-5-19/h1-13,26H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLDEOONDCYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
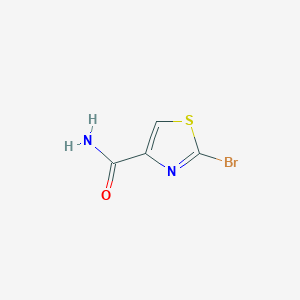

![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)
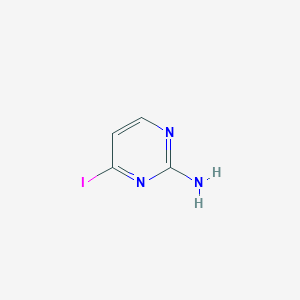
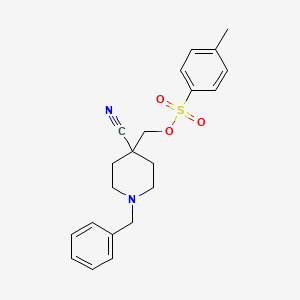
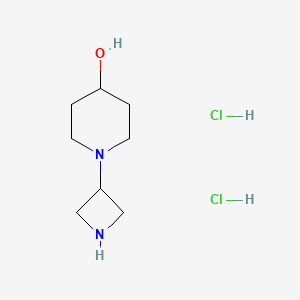
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)
